Structural Basis for Divergent Bioactivity: Glycosylation Pattern Comparison
Tetrocarcin B is structurally defined by the specific glycosylation of its tetronolide aglycone, which distinguishes it from its most closely related analog, Tetrocarcin A. Acid hydrolysis of both compounds yields a common novel aglycone (tetronolide, C₃₂H₄₀O₈) and the nitrosugar tetronitrose. However, Tetrocarcin B differs from Tetrocarcin A by the absence of a single terminal L-amicetose moiety at the C-4 position of the tetrasaccharide chain [1][2]. This seemingly minor difference results in a molecular formula of C₆₁H₈₆N₂O₂₂ (MW: 1199.34 g/mol) for Tetrocarcin B, compared to C₆₇H₉₆N₂O₂₄ (MW: 1313.5 g/mol) for Tetrocarcin A [1]. This specific glycosylation pattern is a critical determinant of its biological activity profile.
| Evidence Dimension | Molecular Structure / Glycosylation |
|---|---|
| Target Compound Data | Tetrocarcin B: Lacks terminal L-amicetose at C-4; Molecular Formula: C₆₁H₈₆N₂O₂₂; MW: 1199.34 g/mol |
| Comparator Or Baseline | Tetrocarcin A: Contains terminal L-amicetose at C-4; Molecular Formula: C₆₇H₉₆N₂O₂₄; MW: 1313.5 g/mol |
| Quantified Difference | Absence of one L-amicetose unit (C₆H₁₀O₄) in Tetrocarcin B. |
| Conditions | Structural elucidation by acid hydrolysis, X-ray crystallography, and NMR spectroscopy of the tetrocarcin complex. |
Why This Matters
This structural divergence is the primary determinant of the compound's distinct physicochemical properties and biological activity, making Tetrocarcin B a non-substitutable tool compound for SAR studies within the spirotetronate class.
- [1] Tamaoki, T., et al. (1980). 76 Structure of New Antitumor Antibiotics, Tetrocarcins. Symposium on the Chemistry of Natural Products, 23, 584-591. View Source
- [2] National Center for Biotechnology Information. (2024). Tetrocarcin B [Supplementary Concept]. PubChem. View Source
